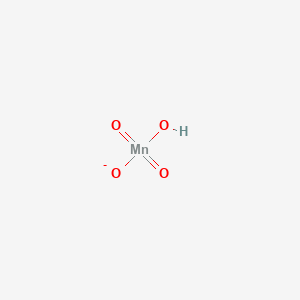
25-Hydroxycholecalciferol 23,26-peroxylactone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“25-Hydroxycholecalciferol 23,26-peroxylactone” is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methylene, and dioxanone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “25-Hydroxycholecalciferol 23,26-peroxylactone” typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
- Formation of the cyclohexylidene and indenylidene intermediates through aldol condensation reactions.
- Coupling of these intermediates using a suitable linker, such as a propyl chain.
- Introduction of the dioxanone ring through cyclization reactions.
- Final functionalization steps to introduce hydroxyl and methylene groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale synthesis.
- Purification techniques such as chromatography and crystallization to isolate the final product.
化学反应分析
Types of Reactions
“25-Hydroxycholecalciferol 23,26-peroxylactone” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The methylene groups can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the methylene groups may yield alkanes.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biology, this compound may be studied for its potential biological activity. Its multiple functional groups may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for diseases.
Industry
In industry, this compound may be used as a precursor for the synthesis of other valuable chemicals. Its unique structure may also make it useful in the development of new materials with specific properties.
作用机制
The mechanism of action of “25-Hydroxycholecalciferol 23,26-peroxylactone” depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: The compound may interact with cell surface receptors, leading to changes in cellular signaling pathways.
Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
- 4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-2-one
- 4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-4-one
Uniqueness
The uniqueness of “25-Hydroxycholecalciferol 23,26-peroxylactone” lies in its specific arrangement of functional groups and the resulting chemical properties. This compound’s unique structure may confer specific reactivity and biological activity that distinguishes it from similar compounds.
属性
CAS 编号 |
84070-69-9 |
|---|---|
分子式 |
C27H40O5 |
分子量 |
444.6 g/mol |
IUPAC 名称 |
4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one |
InChI |
InChI=1S/C27H40O5/c1-17-7-10-21(28)15-20(17)9-8-19-6-5-13-26(3)23(11-12-24(19)26)18(2)14-22-16-27(4,30)25(29)32-31-22/h8-9,18,21-24,28,30H,1,5-7,10-16H2,2-4H3/b19-8+,20-9- |
InChI 键 |
DBDDUVJJIVBQPI-WWBRWCDLSA-N |
SMILES |
CC(CC1CC(C(=O)OO1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
手性 SMILES |
CC(CC1CC(C(=O)OO1)(C)O)C2CCC\3C2(CCC/C3=C\C=C/4\CC(CCC4=C)O)C |
规范 SMILES |
CC(CC1CC(C(=O)OO1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CCC4=C)O)C |
同义词 |
25(OH)D3-POL 25-hydroxycholecalciferol 23,26-peroxylactone 25-hydroxyvitamin D3-26,23-peroxylactone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)

![3-[(2-Nitro-1H-imidazol-1-yl)methoxy]-1,2,4-butanetriol](/img/structure/B1242564.png)
![(4R,5S,6S)-3-[(2R,3R)-2-(aminomethyl)oxolan-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1242565.png)





![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)


